Sippr 113

Description

The term “Sippr 113” is associated with research activities conducted by the Shanghai Institute of Planned Parenthood Research (SIPPR), a prominent institution involved in pharmaceutical development, reproductive health, and interdisciplinary collaborations . The lack of explicit structural or functional details necessitates a framework-based comparison with compounds sharing hypothesized similarities in application or mechanism.

Properties

CAS No. |

99814-12-7 |

|---|---|

Molecular Formula |

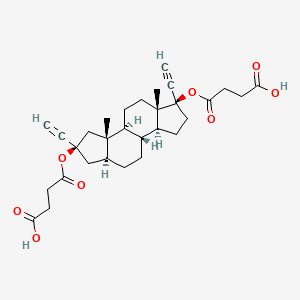

C30H38O8 |

Molecular Weight |

526.6 g/mol |

IUPAC Name |

4-[[(2R,3aS,3bS,5aS,6R,8aS,8bR,10aS)-2-(3-carboxypropanoyloxy)-2,6-diethynyl-3a,5a-dimethyl-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-6-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C30H38O8/c1-5-29(37-25(35)11-9-23(31)32)17-19-7-8-20-21(27(19,3)18-29)13-15-28(4)22(20)14-16-30(28,6-2)38-26(36)12-10-24(33)34/h1-2,19-22H,7-18H2,3-4H3,(H,31,32)(H,33,34)/t19-,20+,21-,22-,27-,28-,29+,30-/m0/s1 |

InChI Key |

KQASQXNTJIIRRU-OAHMOMQBSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)OC(=O)CCC(=O)O)CCC4C3(CC(C4)(C#C)OC(=O)CCC(=O)O)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)CCC(=O)O)CC[C@@H]4[C@@]3(C[C@](C4)(C#C)OC(=O)CCC(=O)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)OC(=O)CCC(=O)O)CCC4C3(CC(C4)(C#C)OC(=O)CCC(=O)O)C |

Synonyms |

2,17-diethynyl-A-nor-5-alpha-androstane-2,17-diol-dihemisuccinate SIPPR 113 SIPPR-113 |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Methodological Considerations

Analytical Techniques for Comparison

- Structural Elucidation: As per guidelines, novel compounds like “this compound” require full NMR, IR, and mass spectrometry characterization to distinguish them from analogues . Known compounds (e.g., BPA) should reference existing spectral data .

- Functional Studies : For endocrine disruptors, longitudinal human studies (e.g., height growth analysis in boys) are critical . For therapeutics, predictive models like Partin tables (AUC = 0.786–0.834) validate clinical utility .

Challenges in Comparative Analysis

- Data Gaps : The absence of peer-reviewed data on “this compound” limits direct comparisons. SIPPR’s internal protocols may prioritize proprietary disclosures over publication.

- Ethical and Regulatory Factors : Toxicological comparisons must adhere to guidelines for hazardous chemical handling and animal welfare, as highlighted in SIPPR’s ethical approvals .

Q & A

How should researchers formulate a focused and testable research question for studying Sippr 113?

A robust research question must address a specific knowledge gap identified through a systematic literature review. It should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and avoid overly broad or narrow scopes . For example, a question like, "How does this compound modulate [specific biological pathway] in [model organism] under [defined conditions]?" ensures precision while allowing methodological flexibility. Frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) can structure the question for clarity .

Q. What experimental design principles are critical for initial studies on this compound?

Begin with a hypothesis-driven design, clearly defining variables (independent/dependent) and controls. Use pilot studies to validate protocols, such as dosage ranges or assay reproducibility. Ensure sample sizes are statistically justified to avoid Type I/II errors, and document procedures comprehensively for replication . For example, in vitro dose-response experiments should include negative controls (e.g., solvent-only) and positive controls (e.g., known inhibitors/activators) .

Q. How can researchers systematically collect and analyze preliminary data on this compound?

Data collection should align with the research question: quantitative studies (e.g., enzyme kinetics) require triplicate measurements and statistical tests (e.g., ANOVA), while qualitative approaches (e.g., gene expression profiling) demand rigorous normalization (e.g., housekeeping genes). Use tools like PRISMA for systematic data synthesis or software like GraphPad Prism for statistical analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound data across studies (e.g., conflicting efficacy results)?

Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines, or purity of this compound batches). Compare methodologies using tools like ROBINS-I to assess bias . For instance, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays; replicating experiments under standardized conditions can clarify inconsistencies .

Q. How to design a systematic review or meta-analysis for this compound’s mechanism of action?

Follow PRISMA guidelines: define inclusion/exclusion criteria (e.g., peer-reviewed studies using knockout models), extract data into structured tables (e.g., Table 1: Study Design; Table 2: Key Findings), and assess heterogeneity via I² statistics. Use tools like RevMan for meta-regression to explore sources of variation .

Q. What methodologies ensure replicability in this compound research?

Adhere to ARRIVE guidelines for preclinical studies: report exact experimental conditions (e.g., temperature, pH, buffer composition), validate reagents (e.g., certificate of analysis for this compound), and share raw data/scripts via repositories like Zenodo . For example, NMR or HPLC spectra confirming compound purity should be included in supplementary materials .

Q. How can researchers integrate multi-omics data to explore this compound’s polypharmacology?

Use pathway enrichment analysis (e.g., DAVID, KEGG) to link transcriptomic/proteomic data to biological processes. Combine with structural modeling (e.g., molecular docking) to predict off-target interactions. Validate computationally inferred targets via CRISPR-Cas9 knockout followed by functional assays .

Methodological Frameworks

Q. Which statistical models are appropriate for dose-response studies of this compound?

Non-linear regression (e.g., Hill equation) is standard for sigmoidal curves. For non-monotonic responses, use model selection criteria (AIC/BIC) to compare biphasic models. Bayesian approaches can quantify uncertainty in EC50 estimates, especially with limited data points .

Q. How to address ethical considerations in this compound research involving animal models?

Follow institutional guidelines (e.g., IACUC protocols) for humane endpoints and sample size minimization. Justify species selection (e.g., zebrafish for high-throughput screening vs. rodents for behavioral studies) and include ethical approval statements in manuscripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.